3-Phenylmethanesulfonyl-N-[1,3,4]thiadiazol-2-yl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3-phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of phenylmethanesulfonyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-Phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, it inhibits key enzymes involved in cell proliferation and induces apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
3-Phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
2-(4-Methoxyphenyl)-1,3,4-thiadiazole: Studied for its anticancer activity.
1,3,4-Thiadiazole-2-amine: Used as a precursor in the synthesis of various thiadiazole derivatives.
The uniqueness of 3-phenylmethanesulfonyl-N-(1,3,4-thiadiazol-2
Properties
Molecular Formula |
C12H13N3O3S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H13N3O3S2/c16-11(14-12-15-13-9-19-12)6-7-20(17,18)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,16) |
InChI Key |
ZUAQRNOCUCDDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=CS2 |
solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.